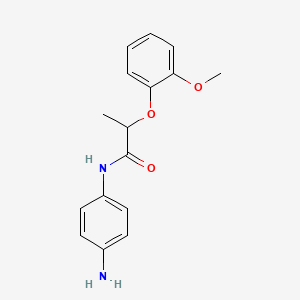
2-Fluor-4-(Tributylzinn)pyridin
Übersicht
Beschreibung
2-Fluoro-4-(tributylstannyl)pyridine is a chemical compound with the empirical formula C17H30FNSn and a molecular weight of 386.14 g/mol . It is a halogenated heterocycle that contains a pyridine ring substituted with a fluorine atom and a tributylstannyl group . The compound is used in scientific research and has unique properties that make it valuable for various applications .
Synthesis Analysis
The synthesis of 2-Fluoro-4-(tributylstannyl)pyridine involves the introduction of a fluorine atom and a tributylstannyl group onto the pyridine ring. Specific synthetic methods and reaction conditions may vary, but the resulting compound is a versatile intermediate for further chemical transformations .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(tributylstannyl)pyridine consists of a pyridine ring (C5H3N) with a fluorine atom (F) at position 2 and a tributylstannyl group (Sn(C4H9)3) at position 4 . The tributylstannyl group provides reactivity and compatibility with other organic reactions.
Chemical Reactions Analysis
2-Fluoro-4-(tributylstannyl)pyridine can participate in various chemical reactions, including substitution, coupling, and functional group transformations. Its tributylstannyl moiety allows for selective reactions with other organic compounds, making it useful in synthetic chemistry .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthese von Herbiziden und Insektiziden
Fluorierte Pyridine, einschließlich Verbindungen wie 2-Fluor-4-(Tributylzinn)pyridin, werden häufig als Ausgangsmaterialien bei der Synthese von Herbiziden und Insektiziden verwendet. Ihre starken elektronenziehenden Substituenten verleihen einzigartige physikalische, chemische und biologische Eigenschaften, die in diesen Anwendungen von Vorteil sind .
AMPA-Potentiatoren
Diese Verbindungen können auch als Zwischenprodukte bei der Synthese von AMPA-Potentiatoren dienen. AMPA-Potentiatoren sind Verbindungen, die die Aktivität der AMPA-Rezeptoren im Gehirn verstärken, die an der synaptischen Übertragung und Plastizität beteiligt sind .
Cyclokondensationsreaktionen
Fluorpyridine werden in Cyclokondensationsreaktionen verwendet, bei denen sie als Bausteine dienen, die zur Bildung komplexer cyclischer Strukturen beitragen. Dies ist ein wichtiger Schritt bei der Synthese verschiedener organischer Verbindungen .
Wirkmechanismus
Target of Action
Organotin compounds like tributyltin are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Organotin compounds are generally known for their ability to form covalent bonds with biological molecules, which can lead to changes in the function of these molecules .
Biochemical Pathways
Organotin compounds are known to interfere with various biochemical processes, including enzyme activity and signal transduction .
Pharmacokinetics
Organotin compounds are generally known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
Organotin compounds are known to cause a variety of effects at the molecular and cellular level, including changes in enzyme activity, disruption of cell signaling, and induction of oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-(tributylstannyl)pyridine . For example, the presence of other chemicals in the environment can affect the compound’s stability and reactivity . Additionally, the pH and temperature of the environment can influence the compound’s solubility and reactivity .
Biochemische Analyse
Biochemical Properties
2-Fluoro-4-(tributylstannyl)pyridine plays a significant role in biochemical reactions due to its ability to participate in organotin-mediated processes. This compound interacts with various enzymes and proteins, primarily through its stannyl group, which can form covalent bonds with biomolecules. The nature of these interactions often involves the inhibition or activation of enzymatic activity, depending on the specific enzyme and the context of the reaction . For instance, organotin compounds are known to inhibit mitochondrial ATPase and other enzymes involved in oxidative phosphorylation, potentially leading to disruptions in cellular energy metabolism .
Cellular Effects
The effects of 2-Fluoro-4-(tributylstannyl)pyridine on cells are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to organotin compounds, including 2-Fluoro-4-(tributylstannyl)pyridine, has been shown to disrupt calcium homeostasis and induce oxidative stress in various cell types . These disruptions can lead to changes in gene expression profiles, affecting the transcription of genes involved in stress responses, apoptosis, and metabolic processes . Additionally, the compound’s impact on mitochondrial function can result in altered cellular energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 2-Fluoro-4-(tributylstannyl)pyridine exerts its effects through several mechanisms. One primary mechanism involves the binding of the stannyl group to thiol groups in proteins, leading to the inhibition of enzyme activity . This binding can result in the formation of stable complexes that prevent the normal function of the enzyme. Furthermore, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and further disrupt enzymatic activities . These molecular interactions highlight the compound’s potential to interfere with critical biochemical pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Fluoro-4-(tributylstannyl)pyridine in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biochemical properties . Studies have shown that prolonged exposure to organotin compounds can result in cumulative toxic effects, including persistent disruptions in cellular metabolism and function . These temporal effects underscore the importance of monitoring the stability and degradation of the compound in experimental settings .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(tributylstannyl)pyridine vary with different dosages in animal models. At low doses, the compound may exert minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a specific dosage level results in a marked increase in adverse outcomes, such as neurotoxicity, immunotoxicity, and reproductive toxicity . These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure . Understanding the dosage effects is critical for assessing the compound’s safety and potential therapeutic applications .
Metabolic Pathways
2-Fluoro-4-(tributylstannyl)pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in energy production and detoxification pathways . For example, organotin compounds are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . This inhibition can lead to altered levels of metabolites and disrupt normal metabolic processes .
Transport and Distribution
The transport and distribution of 2-Fluoro-4-(tributylstannyl)pyridine within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, it may localize to specific organelles, such as mitochondria, where it can exert its biochemical effects . The distribution pattern of the compound can affect its overall impact on cellular function and toxicity .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-(tributylstannyl)pyridine is critical for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to mitochondria can lead to the inhibition of mitochondrial enzymes and disruption of energy production . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
tributyl-(2-fluoropyridin-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKPEWRENKJYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586019 | |
| Record name | 2-Fluoro-4-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
457061-31-3 | |
| Record name | 2-Fluoro-4-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





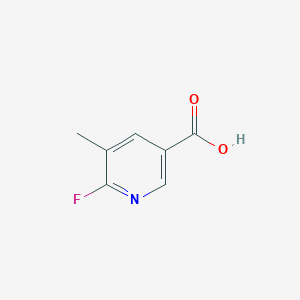

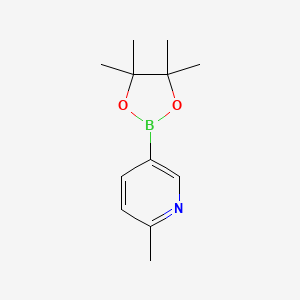
![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)
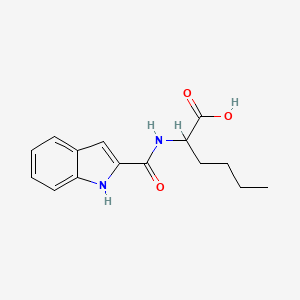
![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)
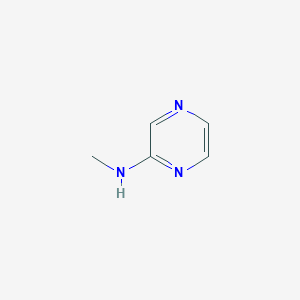
![2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B1317788.png)
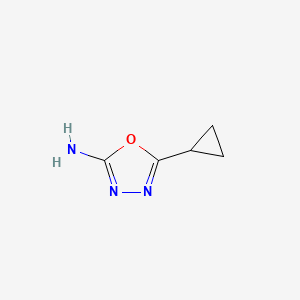
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)
